molecular formula C13H13NO4 B15004963 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one

Cat. No.: B15004963
M. Wt: 247.25 g/mol
InChI Key: KRTOUGBCFLQQGS-UHFFFAOYSA-N
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Description

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one is a complex organic compound that features a pyran ring substituted with an acetyl group, a furan-2-ylmethyl-amino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one typically involves multi-step organic reactions. One common method involves the reaction of furan-2-ylmethylamine with a suitable acetylating agent under controlled conditions to introduce the acetyl group. The reaction conditions often include the use of solvents such as benzene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. Catalytic processes, such as the use of ZrO2 catalysts, can be employed to enhance the selectivity and conversion rates of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyran derivatives, such as:

  • 2-Methylfuran
  • 2-Acetylfuran
  • 6-Methylpyran-4-one

Uniqueness

What sets 3-Acetyl-2-[(furan-2-ylmethyl)-amino]-6-methyl-pyran-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-acetyl-2-(furan-2-ylmethylamino)-6-methylpyran-4-one

InChI

InChI=1S/C13H13NO4/c1-8-6-11(16)12(9(2)15)13(18-8)14-7-10-4-3-5-17-10/h3-6,14H,7H2,1-2H3

InChI Key

KRTOUGBCFLQQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NCC2=CC=CO2)C(=O)C

Origin of Product

United States

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